molecular formula C14H14N2O6 B13211924 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid

Cat. No.: B13211924
M. Wt: 306.27 g/mol
InChI Key: YDVCQBDTZGUBFQ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available indole derivatives. The synthetic route generally includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include trifluoroacetic acid, hydrogen gas, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the nitro group. The Boc group provides stability and protection to the indole nitrogen during synthetic transformations, while the nitro group can undergo reduction or substitution reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in synthetic applications and potential for the development of novel pharmaceuticals.

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-nitroindole-2-carboxylic acid

InChI

InChI=1S/C14H14N2O6/c1-14(2,3)22-13(19)15-9-5-4-6-10(16(20)21)8(9)7-11(15)12(17)18/h4-7H,1-3H3,(H,17,18)

InChI Key

YDVCQBDTZGUBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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